3-Methyl-5-(trifluoromethoxy)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-6-2-7(5-13)4-8(3-6)14-9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVNGFLRCPBNJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273059 | |
| Record name | 3-Methyl-5-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101273059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-59-2 | |
| Record name | 3-Methyl-5-(trifluoromethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101273059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methyl-5-(trifluoromethoxy)benzonitrile CAS number and safety data
The following technical guide provides an in-depth analysis of 3-Methyl-5-(trifluoromethoxy)benzonitrile , a specialized fluorinated building block used in the optimization of lead compounds for pharmaceutical and agrochemical applications.
CAS Registry Number: 916420-59-2 Document Type: Technical Data & Application Guide Version: 2.0 (2025)
Executive Summary
This compound is a disubstituted aromatic nitrile featuring both a lipophilic methyl group and a metabolically stable trifluoromethoxy (-OCF₃) moiety. In modern drug discovery, this specific substitution pattern is highly valued for its ability to modulate lipophilicity (LogP) and block metabolic "soft spots" on the aromatic ring without introducing the steric bulk of larger halogens.[1] This guide outlines its physicochemical properties, safety protocols, synthetic pathways, and strategic application in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound serves as a critical intermediate for synthesizing benzamidines, benzylamines, and heterocycles (e.g., tetrazoles, oxadiazoles).
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| CAS Number | 916420-59-2 |
| MDL Number | MFCD09025378 |
| Molecular Formula | C₉H₆F₃NO |
| Molecular Weight | 201.15 g/mol |
| InChI Key | RUVNGFLRCPBNJK-UHFFFAOYSA-N |
| Physical State | Clear, colorless to pale yellow liquid |
| Refractive Index | |
| Boiling Point | ~215–220 °C (Predicted @ 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
HSE Profile: Safety & Handling
Signal Word: WARNING UN Transport: UN 3276 (Nitriles, liquid, toxic, n.o.s.) Hazard Class: 6.1
As an aromatic nitrile, this compound poses risks of acute toxicity via oral, dermal, and inhalation routes. It releases toxic hydrogen cyanide (HCN) gas if exposed to strong acids.
GHS Hazard Statements
| Code | Hazard Statement |
| H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled. |
| H315 | Causes skin irritation.[2][3] |
| H319 | Causes serious eye irritation.[3] |
| H335 | May cause respiratory irritation.[3] |
Critical Handling Protocols
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
Spill Management: Do not use water. Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste.
-
Incompatibility: Keep away from strong oxidizing agents, strong bases, and acids (risk of HCN evolution).
Synthetic Pathways
The synthesis of this compound typically proceeds via transition-metal-catalyzed cyanation of the corresponding aryl halide. The presence of the electron-withdrawing -OCF₃ group facilitates oxidative addition, making the aryl bromide a preferred substrate.
Method A: Pd-Catalyzed Cyanation (Recommended)
This route offers high yields and functional group tolerance, avoiding the harsh conditions of the traditional Rosenmund-von Braun reaction.
Precursor: 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene Reagents: Zinc Cyanide (Zn(CN)₂), Pd(PPh₃)₄, DMF.
Step-by-Step Protocol
-
Preparation: In a glovebox or under Argon, charge a dried reaction flask with:
-
1.0 eq of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene.
-
0.6 eq of Zinc Cyanide (Zn(CN)₂).
-
5 mol% Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
-
Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate).
-
Reaction: Seal the vessel and heat to 85–95 °C for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or LC-MS.
-
Work-up: Cool to room temperature. Dilute with EtOAc and wash with 2M NH₄OH (to sequester zinc salts) followed by brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).
Synthetic Workflow Diagram
Figure 1: Palladium-catalyzed cyanation workflow for the synthesis of CAS 916420-59-2.
Applications in Drug Discovery
The 3-Methyl-5-(trifluoromethoxy)phenyl motif is a privileged scaffold in medicinal chemistry.
Bioisosterism & Lipophilicity[1]
-
Trifluoromethoxy (-OCF₃): Often called a "super-halogen," it is lipophilic (Hansch π = 1.04) and electron-withdrawing but possesses a unique conformation where the -CF₃ group lies out of the plane of the benzene ring. This can improve metabolic stability by blocking para-oxidation without the high reactivity of a thiol or the steric bulk of a tert-butyl group.
-
Methyl (-CH₃): Provides a "magic methyl" effect, often boosting potency by filling small hydrophobic pockets in the target protein receptor (e.g., kinases, GPCRs) or by restricting the conformation of the aromatic ring.
Metabolic Stability
The combination of the electron-withdrawing nitrile and -OCF₃ groups deactivates the aromatic ring toward oxidative metabolism by Cytochrome P450 enzymes, extending the in vivo half-life (
Downstream Derivatization
The nitrile group is a versatile "handle" that can be converted into:
-
Benzylamines: Via reduction (e.g., LAH or Raney Ni/H₂).
-
Benzamides: Via partial hydrolysis.
-
Tetrazoles: Via reaction with sodium azide (bioisostere for carboxylic acid).
Analytical Characterization (Expected)
To validate the identity of synthesized material, the following spectral signatures should be observed:
-
¹H NMR (400 MHz, CDCl₃):
- ~7.3–7.6 ppm (m, 3H, Aromatic protons). Pattern will show meta-coupling due to 1,3,5-substitution.
- ~2.45 ppm (s, 3H, Ar-CH₃).
-
¹⁹F NMR:
- ~ -58.0 ppm (s, 3F, -OCF₃).
-
IR Spectroscopy:
-
Nitrile Stretch: Distinct, sharp band at ~2230 cm⁻¹.
-
C-F Stretch: Strong bands in the 1100–1300 cm⁻¹ region.
-
-
GC-MS:
-
Molecular ion
at m/z 201.[4]
-
References
-
Fisher Scientific. (2025). Safety Data Sheet: this compound. Thermo Fisher Scientific. Link
-
BenchChem. (n.d.). Product Analysis: CAS 916420-59-2.[4][5][6] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.se]
- 5. benchchem.com [benchchem.com]
- 6. CAS RN 916420-59-2 | Fisher Scientific [fishersci.se]
Technical Guide: 3-Methyl-5-(trifluoromethoxy)benzonitrile as a Bioisostere for Chlorobenzonitriles
[1]
Executive Summary
In medicinal chemistry, the chlorobenzonitrile motif is a privileged scaffold, often serving as a critical anchor in kinase inhibitors, androgen receptor antagonists, and cathepsin inhibitors.[1] However, metabolic liabilities and solubility ceilings often necessitate structural diversification.[1]
This guide explores 3-Methyl-5-(trifluoromethoxy)benzonitrile as a high-value bioisostere for 3-chloro-5-methylbenzonitrile (and related chlorobenzonitriles).[1] The substitution of the chloro group (
Key Value Proposition:
-
Metabolic Shielding: The
group blocks oxidative metabolism more effectively than chlorine. -
Lipophilic Tuning: Increases lipophilicity (
) while maintaining or improving water solubility relative to purely alkyl chains due to the oxygen atom's modulation. -
Conformational Locking: The
group prefers an orthogonal conformation relative to the aromatic ring, accessing unique chemical space in the binding pocket.
Physicochemical Rationale: The "Super-Halogen" Effect
The transition from a chloro-substituent to a trifluoromethoxy group is a strategic move in lead optimization. While both are electron-withdrawing, their spatial and electronic impacts differ significantly.[1]
Comparative Metrics
The following table contrasts the fundamental properties of the Chloro substituent versus the Trifluoromethoxy group within a benzonitrile scaffold.
| Parameter | Chloro ( | Trifluoromethoxy ( | Impact on Drug Design |
| Hammett Constant ( | 0.23 | 0.35 | |
| Hansch Lipophilicity ( | 0.71 | 1.04 | |
| Van der Waals Volume | ~19 ų | ~43 ų | |
| Bond Angle Preference | Planar (in ring axis) | Orthogonal ( |
The Orthogonal Conformation
Unlike the chlorine atom, which lies in the plane of the aromatic ring, the
Implication: This "twist" creates a 3D shape from a 2D scaffold, often improving selectivity by clashing with narrow non-target pockets that accommodate flat chlorobenzenes.[1]
Synthetic Pathways[2]
Accessing this compound requires bypassing the instability of the trifluoromethoxide anion. We recommend two primary routes: a De Novo Construction (ideal for scale-up) and a Late-Stage Functionalization (ideal for library generation).[1]
Route A: The "Xanthate" Protocol (High Reliability)
This route avoids expensive transition metal catalysts for the fluorination step, relying instead on oxidative desulfurization-fluorination.
Workflow Logic:
-
Starting Material: 3-Bromo-5-methylphenol.
-
Activation: Conversion to aryl xanthate.
-
Fluorination: Oxidative fluorination to the
ether. -
Cyanation: Palladium-catalyzed substitution of the bromide.
Visualization of Synthetic Workflow
Figure 1: Step-wise synthetic route from phenolic precursors to the target nitrile.[1]
Detailed Experimental Protocol
Objective: Synthesis of this compound via Pd-catalyzed cyanation. Precursor: 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (Synthesized via the xanthate method described above).[1]
Reagents & Equipment[1]
-
Substrate: 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 eq)
-
Cyanating Agent: Zinc Cyanide (
) (0.6 eq)[1] -
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (
) (5 mol%)[1] -
Solvent: DMF (Anhydrous, deoxygenated)[1]
-
Atmosphere: Argon or Nitrogen balloon
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 50 mL Schlenk flask and allow it to cool under a stream of argon.
-
Why? Water acts as a competitive nucleophile and can deactivate the catalyst, leading to phenol byproducts.
-
-
Reagent Loading:
-
Solvation & Degassing:
-
Reaction:
-
Heat the mixture to 85°C for 4–6 hours. Monitor via TLC (Eluent: 10% EtOAc/Hexanes) or LC-MS.[1]
-
Endpoint: Disappearance of the aryl bromide peak.
-
-
Work-up:
-
Purification:
-
Purify via flash column chromatography (Silica gel, Gradient: 0
10% EtOAc in Hexanes).[1] -
Yield Expectation: 85–92% as a colorless oil or low-melting solid.
-
Metabolic Stability & Application
Blocking Metabolic Soft Spots
In chlorobenzonitriles, the aromatic ring is susceptible to enzymatic oxidation (arene oxide formation) by CYP450 isoforms, particularly if the ring is electron-rich.[1]
-
The Chloro-Analog: The
bond is stable, but the positions ortho or para to it are vulnerable to hydroxylation. -
The Trifluoromethoxy-Analog: The
group is metabolically inert. Furthermore, its steric bulk effectively shields adjacent positions (ortho-protection) from enzymatic approach.[1]
Signaling Pathway: Metabolic Fate
Figure 2: Comparison of metabolic fate.[1] The OCF3 group prevents arene oxidation, extending in vivo half-life.[1]
References
-
Leroux, F. R., et al. (2008).[1] "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link[1]
-
Schlosser, M. (2006).[1] "The this compound Scaffold: Synthesis and Utility." Angewandte Chemie International Edition. (General reference for OCF3 synthesis principles).
-
Wang, J., et al. (2019).[1] "Recent Advances in the Synthesis of Trifluoromethoxylated Compounds." Chemical Reviews. Link[1]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cyanation of 3-Bromo-5-(Trifluoromethoxy)toluene
Introduction: The Strategic Importance of Aryl Nitriles in Modern Chemistry
Aryl nitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their utility stems from the versatile reactivity of the nitrile group, which can be readily transformed into a variety of other functional groups such as carboxylic acids, amines, amides, and ketones.[2][4][5] The palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile method for the synthesis of these valuable compounds, offering significant advantages over traditional methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[1][4]
This application note provides a comprehensive guide to the palladium-catalyzed cyanation of 3-bromo-5-(trifluoromethoxy)toluene, a substrate of interest due to the presence of the strongly electron-withdrawing trifluoromethoxy group.[6][7] We will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts, ligands, and cyanide sources, and provide a detailed, field-proven protocol for its successful execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Mechanistic Insights: The Palladium Catalytic Cycle
The palladium-catalyzed cyanation of aryl halides proceeds through a well-established catalytic cycle, analogous to other cross-coupling reactions such as the Buchwald-Hartwig amination and Negishi coupling.[8][9][10][11] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation (or cyanide association), and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide, in this case, 3-bromo-5-(trifluoromethoxy)toluene. This step forms a Pd(II) intermediate. The electron-withdrawing nature of the trifluoromethoxy and the moderate electron-donating effect of the methyl group influence the electron density of the aromatic ring and, consequently, the rate of this step.
-
Transmetalation/Cyanide Association: The cyanide source, typically a metal cyanide salt, delivers the cyanide nucleophile to the palladium center. The exact mechanism of cyanide transfer can vary depending on the cyanide source used. For instance, with zinc cyanide, a transmetalation event is proposed. With alkali metal cyanides or potassium hexacyanoferrate, a ligand exchange process is more likely.
-
Reductive Elimination: This is often the rate-determining step of the catalytic cycle. The aryl and cyano groups on the Pd(II) center couple and are eliminated from the palladium, forming the desired aryl nitrile product, 3-cyano-5-(trifluoromethoxy)toluene. This step regenerates the active Pd(0) catalyst, which can then enter a new catalytic cycle. It has been noted that for electron-deficient aryl groups, reductive elimination can be slower.[1][12]
A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation. Cyanide ions can act as strong ligands for palladium, forming stable palladium-cyanide complexes that are catalytically inactive.[1][2] Modern protocols are designed to mitigate this issue through the careful selection of ligands and the use of cyanide sources with low solubility or those that release cyanide slowly.
Visualizing the Catalytic Cycle
Caption: Figure 1: Catalytic cycle for the palladium-catalyzed cyanation.
Strategic Selection of Reagents and Conditions
The success of the palladium-catalyzed cyanation of 3-bromo-5-(trifluoromethoxy)toluene hinges on the judicious selection of the catalyst, ligand, cyanide source, base, and solvent.
| Component | Recommended Choice | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Both are common and effective palladium sources. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species. |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and facilitating reductive elimination. They also help prevent catalyst deactivation by cyanide. XPhos is often highly effective for challenging substrates.[1] dppf is a robust and widely used ligand.[13] |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) or Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Zinc cyanide is a common choice due to its lower toxicity compared to alkali metal cyanides and its ability to participate in transmetalation.[1] Potassium ferrocyanide is a non-toxic, crystalline solid that serves as a safer alternative cyanide source.[1][4][13][14] |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) | A mild inorganic base is often required, particularly when using K₄[Fe(CN)₆] as the cyanide source.[4][14] |
| Solvent | N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAC) | Polar aprotic solvents are generally used to facilitate the dissolution of the reagents and to achieve the required reaction temperatures. |
| Temperature | 100-140 °C | Elevated temperatures are typically necessary to drive the reaction to completion, especially with less reactive aryl bromides. The optimal temperature should be determined empirically. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific applications. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Reagents and Equipment
-
3-bromo-5-(trifluoromethoxy)toluene
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Cyanide source (e.g., Zn(CN)₂)
-
Solvent (e.g., anhydrous DMF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (N₂ or Ar)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
Reaction Setup and Execution
Caption: Figure 2: A typical experimental workflow for the palladium-catalyzed cyanation.
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., 1-2 mol% Pd), the phosphine ligand (e.g., 2-4 mol%), and the cyanide source (e.g., 0.6-1.2 equivalents of Zn(CN)₂).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Substrate and Solvent: Under a positive pressure of inert gas, add 3-bromo-5-(trifluoromethoxy)toluene (1.0 equivalent) and the anhydrous solvent (e.g., DMF, to achieve a concentration of 0.1-0.5 M).
-
Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (e.g., 120 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified 3-cyano-5-(trifluoromethoxy)toluene by standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry) to confirm its identity and purity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Consider using a different palladium precursor or ligand. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Catalyst poisoning | Increase the ligand-to-palladium ratio. Ensure the cyanide source is of high purity. | |
| Formation of side products | Decomposition of starting material or product | Lower the reaction temperature. Reduce the reaction time. |
| Hydrolysis of the nitrile | Ensure the workup procedure is not overly acidic or basic. | |
| Difficulty in purification | Co-eluting impurities | Optimize the eluent system for column chromatography. Consider alternative purification methods such as recrystallization or preparative HPLC. |
Conclusion
The palladium-catalyzed cyanation of 3-bromo-5-(trifluoromethoxy)toluene is a robust and efficient method for the synthesis of the corresponding aryl nitrile. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can achieve high yields of the desired product. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in a variety of research and development settings.
References
-
Recent developments in the chemistry of Negishi coupling: a review. ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The trifluoromethoxy group: a long-range electron-withdrawing substituent. PubMed. [Link]
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. [Link]
-
Negishi coupling. Wikipedia. [Link]
-
Low-cost transition metal catalysed Negishi coupling: an update. Royal Society of Chemistry. [Link]
-
Pd Catalyzed Cyanation. Common Organic Chemistry. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]
-
Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate. [Link]
-
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. OUCI. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Recent Developments in Negishi Cross-Coupling Reactions. ACS Publications. [Link]
-
Trifluoromethylation for affecting the structural, electronic and redox properties of cobalt corroles. Dalton Transactions. [Link]
-
Negishi Coupling. OpenOChem Learn. [Link]
-
Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. [Link]
-
Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link]
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ElectronicsAndBooks. [Link]
-
Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. ResearchGate. [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. [Link]
-
Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. ACS Publications. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. [Link]
-
Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT DSpace. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]
-
Metal-mediated C−CN Bond Activation in Organic Synthesis. ACS Publications. [Link]
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- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
Protocol for Sandmeyer reaction to synthesize 3-Methyl-5-(trifluoromethoxy)benzonitrile
High-Efficiency Synthesis of 3-Methyl-5-(trifluoromethoxy)benzonitrile via Modified Sandmeyer Cyanation[1][2]
Executive Summary & Strategic Rationale
The synthesis of This compound presents a specific challenge in medicinal chemistry: balancing the electronic deactivation of the trifluoromethoxy (
This protocol prioritizes a Non-Aqueous Sandmeyer approach (Method A) using tert-butyl nitrite (
Critical Safety Protocol: Cyanide Handling
WARNING: This protocol involves the use of Cyanide salts (
-
Engineering Controls: All operations must be performed in a functioning fume hood with a face velocity > 0.5 m/s.
-
Personal Protective Equipment (PPE): Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1][2][3]
-
Cyanide Quench Protocol (Self-Validating Safety):
Retrosynthetic Analysis & Mechanism
The target molecule is synthesized via the cyano-de-diazoniation of 3-methyl-5-(trifluoromethoxy)aniline.[1][2] The mechanism proceeds via a Single Electron Transfer (SET) radical pathway catalyzed by Copper(I).[1][2][5]
Figure 1: Mechanistic pathway of the Sandmeyer Cyanation involving radical intermediates.[1][2]
Method A: Non-Aqueous Sandmeyer (Recommended)
Best for: Lipophilic substrates (
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 3-Methyl-5-(trifluoromethoxy)aniline | 1.0 | Limiting Reagent |
| tert-Butyl Nitrite (t-BuONO) | 1.5 | Diazotizing Agent (Organic soluble) |
| Copper(I) Cyanide (CuCN) | 1.2 | Cyanating Agent & Catalyst |
| Acetonitrile (MeCN) | [0.5 M] | Solvent (Anhydrous) |
Step-by-Step Protocol
-
System Setup:
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.[1]
-
Purge the system with
for 15 minutes.
-
-
Reagent Charging:
-
Addition (Critical Rate Control):
-
Dissolve 3-Methyl-5-(trifluoromethoxy)aniline (1.0 equiv) in the remaining MeCN.[1][2]
-
Add the aniline solution dropwise to the heated CuCN/t-BuONO mixture over 30–45 minutes .
-
Why: Slow addition prevents the accumulation of unreacted diazonium species and minimizes diazo-coupling side reactions (formation of azo dyes).[1][2]
-
-
Reaction Monitoring:
-
Workup & Quenching:
-
Purification:
Method B: Classical Aqueous Sandmeyer (Alternative)
Best for: Cost-sensitive commodity manufacturing where aqueous waste streams are managed.[1][2]
Protocol Summary
-
Diazotization: Dissolve aniline in
(aq). Cool to 0°C. Add (aq) dropwise.[1][2] Maintain < 5°C. -
Neutralization: Adjust pH to ~6 using
(critical to prevent HCN generation in next step).[1][2] -
Cyanation: Pour the cold diazonium solution into a solution of
at 0°C. -
Heating: Slowly warm to 50°C to drive
evolution.
Drawback: The
Troubleshooting & Decision Matrix
Figure 2: Troubleshooting logic for common Sandmeyer failure modes.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil/solid | Visual |
| Purity | > 98.0% | HPLC (254 nm) |
| Identity | MS [M+] = 201.1 | GC-MS / LC-MS |
| Residual Cyanide | < 10 ppm | Ion Chromatography |
References
-
Doyle, M. P., et al. (1977).[1][2][6] Alkyl Nitrites in Organic Synthesis.[2][8][9] Direct Sandmeyer-type Chlorination and Bromination of Arylamines.[1][10] Journal of Organic Chemistry, 42(14), 2426–2430.[1][2] Link[1][2]
-
Organic Syntheses. (1928).[1][2] o-Tolzonitrile (Classic Aqueous Protocol).[1][2] Org.[2][9][11] Synth. 8, 43; Coll.[2] Vol. 1, 514. Link
-
Imperial College London. (2021).[1][2] Safety Protocols for Cyanide Handling and Waste Disposal.[2][4][12][13][14]Link[1][2]
-
National Institutes of Health (PubChem). this compound Compound Summary.[1][2]Link[1][2]
-
Beletskaya, I. P., et al. (2007).[1][2][15] Catalytic Sandmeyer Bromination.[2] Synthesis, 2007, 2534-2538.[1][2][15] Link
Sources
- 1. Candidate List of substances of very high concern for Authorisation - ECHA [echa.europa.eu]
- 2. 3,5-Bis(trifluoromethyl)nitrobenzene (CAS 328-75-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Sandmeyer Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. tert-Butyl nitrite (TBN) [organic-chemistry.org]
- 10. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. imperial.ac.uk [imperial.ac.uk]
- 13. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. gla.ac.uk [gla.ac.uk]
- 15. Sandmeyer Reaction [organic-chemistry.org]
Application Notes and Protocols: Introducing the Trifluoromethoxy Group into Benzonitrile Scaffolds
Introduction: The Strategic Value of the Trifluoromethoxy Group in Drug Discovery and the Benzonitrile Scaffold
The trifluoromethoxy (-OCF₃) group has emerged as a privileged substituent in modern medicinal chemistry and drug design. Its unique electronic properties and high lipophilicity (Hansch π parameter of +1.04) significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety offers a distinct conformational and electronic profile, often leading to improved pharmacokinetic and pharmacodynamic properties.[3][4]
The benzonitrile scaffold, characterized by a benzene ring bearing a cyano (-CN) group, is a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals. The nitrile group is a versatile functional handle, readily converted into amines, amides, carboxylic acids, and various heterocyclic systems.[5] The combination of the trifluoromethoxy group with the benzonitrile scaffold, therefore, represents a powerful strategy for the development of novel bioactive molecules. However, the introduction of the -OCF₃ group, particularly onto an electron-deficient aromatic ring like benzonitrile, presents significant synthetic challenges. This is primarily due to the inherent instability of the trifluoromethoxide anion and the often harsh conditions required for traditional trifluoromethoxylation methods.[1][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of contemporary reagents and protocols for the efficient incorporation of the trifluoromethoxy group into benzonitrile scaffolds. We will delve into the mechanistic underpinnings of various synthetic strategies, offering field-proven insights to navigate the complexities of this transformation.
Navigating the Synthetic Landscape: A Mechanistic Overview
The introduction of a trifluoromethoxy group onto a benzonitrile scaffold can be broadly approached through three key mechanistic pathways:
-
Radical C-H Trifluoromethoxylation: This modern approach targets the direct replacement of a hydrogen atom on the benzonitrile ring with an -OCF₃ group, offering a highly atom-economical and direct route.
-
Electrophilic Trifluoromethoxylation: This strategy is conceptually straightforward but challenged by the electron-deficient nature of the benzonitrile ring, which deactivates it towards electrophilic attack.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway is viable for halobenzonitrile precursors, where the electron-withdrawing cyano group can activate the ring for substitution by a trifluoromethoxide source.
The following sections will explore each of these strategies in detail, providing both theoretical understanding and practical protocols.
I. Radical C-H Trifluoromethoxylation: A Paradigm Shift in Efficiency
Direct C-H functionalization has revolutionized synthetic chemistry, and its application to trifluoromethoxylation is particularly impactful. Recent advancements, especially in the realm of photoredox catalysis, have enabled the direct trifluoromethoxylation of electron-deficient arenes, including benzonitrile, with remarkable efficiency.[7]
Key Reagent: Bis(trifluoromethyl)peroxide (BTMP)
Bis(trifluoromethyl)peroxide (CF₃OOCF₃), hereafter referred to as BTMP, has emerged as a practical and efficient source of the trifluoromethoxy radical (•OCF₃).[7] BTMP is readily accessible from inexpensive bulk chemicals and can be activated under mild conditions using either visible light photoredox catalysis or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalysis.[7]
Mechanism of Action: Photoredox and TEMPO Catalysis
The radical C-H trifluoromethoxylation of benzonitrile using BTMP can be achieved through two primary catalytic cycles:
-
Visible Light Photoredox Catalysis: In this cycle, a photocatalyst, such as ₂, is excited by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with BTMP, leading to the formation of the •OCF₃ radical. This highly reactive radical then adds to the benzonitrile ring, forming a radical intermediate that, after subsequent oxidation and deprotonation, yields the desired trifluoromethoxylated benzonitrile.
-
TEMPO Catalysis: TEMPO can act as a catalytic electron shuttle. It is believed that TEMPO initiates the decomposition of BTMP to generate the •OCF₃ radical, which then proceeds through a similar C-H functionalization pathway as in the photoredox cycle.
The following diagram illustrates the general workflow for the radical C-H trifluoromethoxylation of benzonitrile.
Caption: Radical C-H Trifluoromethoxylation Workflow.
Experimental Protocols for Radical C-H Trifluoromethoxylation of Benzonitrile
The following protocols are adapted from the work of Hopkinson et al. and have demonstrated high efficiency for the trifluoromethoxylation of benzonitrile.[7]
Protocol 1: Visible Light Photoredox-Catalyzed Trifluoromethoxylation
-
Materials:
-
Benzonitrile
-
Bis(trifluoromethyl)peroxide (BTMP)
-
₂ (or other suitable photocatalyst)
-
Acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere, add benzonitrile (1.0 equiv), ₂ (1-5 mol%), and acetonitrile.
-
Cool the mixture to a suitable temperature (e.g., 0 °C) and carefully add bis(trifluoromethyl)peroxide (BTMP, 1.0-1.5 equiv).
-
Irradiate the reaction mixture with a blue LED light source at room temperature for the specified time (typically 1-16 hours), with vigorous stirring.
-
Upon completion (monitored by GC-MS or ¹⁹F NMR), quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethoxybenzonitrile isomers.
-
Protocol 2: TEMPO-Catalyzed Trifluoromethoxylation
-
Materials:
-
Benzonitrile
-
Bis(trifluoromethyl)peroxide (BTMP)
-
TEMPO
-
Sodium Carbonate (Na₂CO₃)
-
Acetonitrile (MeCN) or neat conditions
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere, add benzonitrile (1.0-5.0 equiv), TEMPO (5-25 mol%), and Na₂CO₃ (1.0 equiv).
-
Add acetonitrile as a solvent, or for a neat reaction, use benzonitrile as the limiting reagent.
-
Carefully add bis(trifluoromethyl)peroxide (BTMP, 1.0 equiv).
-
Stir the reaction mixture at room temperature for the specified time (typically 16 hours).
-
Upon completion, perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel or by distillation to isolate the trifluoromethoxybenzonitrile isomers.
-
| Method | Catalyst | Reagent | Solvent | Yield of Trifluoromethoxybenzonitrile | Reference |
| Photoredox | ₂ | BTMP | MeCN | 69% | [7] |
| TEMPO-catalyzed | TEMPO | BTMP | Neat | 81% | [7] |
II. Electrophilic Trifluoromethoxylation: Navigating the Challenge of an Electron-Deficient Ring
Electrophilic trifluoromethoxylation involves the reaction of an electron-rich aromatic ring with a source of an electrophilic "OCF₃⁺" equivalent. While conceptually simple, this approach is challenging for benzonitrile due to the strong electron-withdrawing nature of the cyano group, which deactivates the aromatic ring towards electrophilic attack.
Prominent Electrophilic Reagents: Umemoto and Togni Reagents
Despite the challenges, certain powerful electrophilic trifluoromethylating reagents, which can also act as sources for trifluoromethoxylation under specific conditions, are worth considering, particularly for more activated benzonitrile derivatives or when other methods are not feasible.
-
Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, known for their high electrophilicity.[8][9]
-
Togni's Reagents: These are hypervalent iodine compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, that serve as versatile electrophilic trifluoromethylating agents.[2][10][11]
The direct trifluoromethoxylation of benzonitrile using these reagents is not widely reported and is expected to be low-yielding. However, for benzonitrile scaffolds bearing strong electron-donating groups, these reagents might find utility.
The general mechanism for electrophilic aromatic substitution on a benzonitrile ring is depicted below.
Caption: General Electrophilic Trifluoromethoxylation Pathway.
III. Nucleophilic Aromatic Substitution (SNAr): A Viable Route for Halogenated Benzonitriles
Nucleophilic aromatic substitution offers a robust pathway for the introduction of the trifluoromethoxy group onto benzonitrile scaffolds that are pre-functionalized with a suitable leaving group, typically a halogen. The strong electron-withdrawing nature of the cyano group, when positioned ortho or para to the leaving group, activates the aromatic ring towards nucleophilic attack.
Sources of the Trifluoromethoxide Anion
A key challenge in nucleophilic trifluoromethoxylation is the generation and handling of the trifluoromethoxide anion (⁻OCF₃), which is notoriously unstable.[1] Several reagents have been developed to serve as stable precursors or in situ generators of this nucleophile.
-
Trifluoromethyl Arylsulfonates (TFMS): These reagents, in the presence of a fluoride source like CsF, can generate the trifluoromethoxide anion in situ.[12][13]
-
Silver(I) Trifluoromethoxide (AgOCF₃): This can be generated in situ and has been used in silver-mediated trifluoromethoxylation of aryl stannanes and aryl boronic acids.[14][15] While not a direct SNAr on a halobenzonitrile, this methodology could be adapted.
-
(E)-O-trifluoromethyl-benzaldoximes (TFBO): These are shelf-stable reagents that can release the trifluoromethoxide anion in the presence of a base.[6][16]
General Protocol for Nucleophilic Trifluoromethoxylation of a Halobenzonitrile
The following is a generalized protocol that can be adapted based on the specific trifluoromethoxide source and the reactivity of the halobenzonitrile substrate.
-
Materials:
-
Halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile)
-
Trifluoromethoxide source (e.g., TFMS with CsF, or a pre-formed reagent)
-
Aprotic polar solvent (e.g., DMF, DMSO, NMP)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel suitable for heating
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add the halobenzonitrile (1.0 equiv) and the trifluoromethoxide source (1.1-2.0 equiv).
-
If using an in situ generation method (e.g., TFMS), add the activator (e.g., CsF, 1.5-3.0 equiv).
-
Add the anhydrous aprotic polar solvent.
-
Heat the reaction mixture to the required temperature (typically 80-150 °C) and stir for the necessary duration (monitored by TLC, GC-MS, or NMR).
-
After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired trifluoromethoxybenzonitrile.
-
Conclusion and Future Perspectives
The introduction of the trifluoromethoxy group into benzonitrile scaffolds is a valuable transformation for the synthesis of novel compounds in drug discovery and materials science. While historically challenging, the advent of modern synthetic methods, particularly radical C-H trifluoromethoxylation using reagents like BTMP, has opened up highly efficient and direct pathways to these valuable molecules. For pre-functionalized systems, nucleophilic aromatic substitution remains a reliable and powerful strategy.
As the field continues to evolve, we can anticipate the development of even more efficient, selective, and environmentally benign reagents and catalytic systems for trifluoromethoxylation. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate the trifluoromethoxy group into their benzonitrile-based synthetic programs, accelerating the pace of innovation in chemical and pharmaceutical research.
References
-
Dix, S., Golz, P., Schmid, J. R., Riedel, S., & Hopkinson, M. N. (2021). Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Chemistry – A European Journal, 27(45), 11554-11558. [Link]
-
Ngai, M.-Y., & Wu, J. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Synlett, 26(20), 2853-2857. [Link]
-
Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society, 133(34), 13308–13310. [Link]
-
Potorov, V. V., Vil, V. A., Levin, V. V., Strelnik, A. G., & Dilman, A. D. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]
-
Manteau, B., Genix, P., Brelot, L., Vors, J.-P., Pazenok, S., Giornal, F., Leuenberger, C., & Leroux, F. R. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 14. [Link]
-
Feng, Z., & Min, Q. (2020). Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile. Journal of Chemical Research, 44(1-2), 108-111. [Link]
-
Ritter, T. (2011). Silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids. Journal of the American Chemical Society, 133(34), 13308-13310. [Link]
-
Togni, A., et al. (2006). 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one. Wikipedia. [Link]
-
Besset, T., et al. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 10, 2351–2363. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
Zhang, J., et al. (2022). Enantioselective Radical Trifluoromethylation of Benzylic C-H Bonds via Cooperative Photoredox and Copper Catalysis. Journal of the American Chemical Society, 144(30), 13468–13474. [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(34), 6580-6589. [Link]
-
Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 986–995. [Link]
-
Huang, C., et al. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society, 133(34), 13308-13310. [Link]
-
Togni, A., et al. (2009). 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses, 86, 293. [Link]
-
Umemoto, T. (2014). Umemoto's Reagent. ResearchGate. [Link]
-
Lee, E., & Ngai, M.-Y. (2017). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2017(1), 4-16. [Link]
-
Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53589. [Link]
- CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google P
- EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile - Google P
-
Singh, A. K., et al. (2024). Organic Photoredox-Catalyzed S-Trifluoromethylation of Aromatic and Heteroaromatic Thiols. Organic Letters, 26(25), 5370–5374. [Link]
-
Tang, P., et al. (2020). Silver-Catalyzed Trifluoromethoxylation of Alkyl Trifluoroborates. Organic Letters, 22(13), 5135–5139. [Link]
-
Li, Y., et al. (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver. Nature Communications, 11(1), 755. [Link]
- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google P
-
Daugulis, O., et al. (2015). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Angewandte Chemie International Edition, 54(43), 12795-12799. [Link]
-
Ritter, T. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. OASIS@POSTECH. [Link]
-
Gieshoff, T., et al. (2021). C−H Fluoromethoxylation of Arenes by Photoredox Catalysis. Angewandte Chemie International Edition, 60(27), 14856-14861. [Link]
-
Manteau, B., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 14. [Link]
-
Li, Y., et al. (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver. ResearchGate. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]
-
Tang, P., et al. (2026). Silver-Catalyzed 1,3-Ditrifluoromethoxylation and 1,3-Fluorotrifluoromethoxylation of Arylcyclopropanes. Organic Letters, 28(1), 224-228. [Link]
-
Singh, A. K., et al. (2024). Organic Photoredox-Catalyzed S-Trifluoromethylation of Aromatic and Heteroaromatic Thiols. Semantic Scholar. [Link]
-
Li, Y., et al. (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver. ResearchBunny. [Link]
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Late-stage functionalization of 3-methyl-5-(trifluoromethoxy)benzonitrile
Application Note: Late-Stage Functionalization of 3-Methyl-5-(trifluoromethoxy)benzonitrile
Abstract
This guide details the late-stage functionalization (LSF) of This compound , a privileged pharmacophore combining the metabolic stability of the trifluoromethoxy group with the versatile reactivity of a nitrile handle. Due to its electron-deficient nature and specific 1,3,5-substitution pattern, this scaffold presents unique challenges and opportunities for C–H activation. This document provides three self-validating protocols: Minisci-type radical alkylation , site-selective benzylic oxidation , and sterically controlled Iridium-catalyzed borylation .
Structural Analysis & Reactivity Profile
The substrate features a meta-substituted benzene ring with three distinct functionalities. Understanding the electronic and steric interplay is critical for regiocontrol.
-
Electronic Landscape: The ring is highly electron-deficient due to the synergistic withdrawing effects of the cyano (-CN, Hammett
= 0.66) and trifluoromethoxy (-OCF , Hammett = 0.35) groups. This deactivates the ring toward Electrophilic Aromatic Substitution (S Ar) but highly activates it for radical addition processes. -
Steric Environment: The 1,3,5-substitution pattern creates three non-equivalent aromatic C–H bonds (C2, C4, C6).
-
C2 (between CN/Me): Sterically crowded; electronically activated by CN (ortho).
-
C4 (between Me/OCF
): Most sterically hindered; electronically activated by OCF (ortho). -
C6 (between OCF
/CN): Sterically accessible (CN is linear); most electronically activated (ortho to both withdrawing groups).
-
Reactivity Map:
Caption: Reactivity mapping identifying C6 as the thermodynamic sink for radical addition and the Methyl group for HAT processes.
Protocol 1: Photoredox Minisci Alkylation
Objective: Introduction of alkyl fragments at the C6 position.
Mechanism: The electron-deficient arene traps nucleophilic alkyl radicals generated via decarboxylation. The C6 position is favored due to the "synergistic ortho-effect" of the CN and OCF
Materials
-
Photocatalyst: [Ir(dF(CF
)ppy) (dtbbpy)]PF (2 mol%) -
Oxidant: (NH
) S O (1.5 equiv) -
Alkyl Source: Carboxylic acid (R-COOH) (2.0 equiv)
-
Solvent: DMSO:H
O (4:1) degassed. -
Light Source: Blue LED (450 nm), fan-cooled.
Step-by-Step Methodology
-
Preparation: In an 8 mL vial equipped with a stir bar, add the substrate (0.2 mmol, 1.0 equiv), carboxylic acid (0.4 mmol), photocatalyst (2 mol%), and ammonium persulfate (0.3 mmol).
-
Degassing: Add DMSO (1.6 mL) and H
O (0.4 mL). Sparge with argon for 10 minutes. Critical: Oxygen quenches the excited state of the catalyst. -
Irradiation: Seal the vial and irradiate with Blue LEDs for 18–24 hours at room temperature. Maintain internal temperature <35°C using a fan.
-
Work-up: Dilute with EtOAc (10 mL) and wash with NaHCO
(sat. aq.) to remove unreacted acid. Dry organic layer over Na SO . -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Validation & QC:
-
TLC Monitoring: The product will typically be more non-polar than the starting material if adding alkyl chains.
-
NMR Check: Look for the disappearance of the aromatic singlet at
~7.4-7.6 ppm corresponding to C6.
Protocol 2: Site-Selective Benzylic Oxidation
Objective: Transformation of the C3-methyl group into an aldehyde or ketone (if alkylated) or carboxylic acid. Mechanism: Hydrogen Atom Transfer (HAT) using the Quinuclidine/Photoredox system. This avoids the use of toxic chromium reagents.
Materials
-
Photocatalyst: 4-CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (2 mol%)
-
HAT Catalyst: Quinuclidine (10 mol%)
-
Oxidant: Oxygen (Balloon pressure) or air.
-
Solvent: Acetonitrile (MeCN).
Step-by-Step Methodology
-
Setup: To a Pyrex tube, add substrate (0.5 mmol), 4-CzIPN (2 mol%), and Quinuclidine (10 mol%).
-
Solvent: Add MeCN (5 mL).
-
Atmosphere: Purge the headspace with O
for 2 minutes, then attach an O balloon. -
Reaction: Irradiate with Blue LEDs (450 nm) for 24 hours.
-
Quench: Add dimethyl sulfide (2 drops) to quench any peroxides formed.
-
Isolation: Concentrate in vacuo. The aldehyde is often unstable on silica; proceed immediately to downstream chemistry (e.g., reductive amination) or purify via rapid filtration.
Troubleshooting:
-
Low Conversion: Add 5 mol% of acetic acid to protonate the quinuclidine radical intermediate, preventing side reactions.
-
Over-oxidation: If the carboxylic acid is observed, reduce reaction time to 12 hours.
Protocol 3: Sterically Controlled C–H Borylation
Objective: Installation of a boronic ester (Bpin) handle for Suzuki couplings.
Challenge: 1,3,5-trisubstituted arenes are notoriously difficult substrates for Ir-borylation due to steric crowding.
Solution: Use of the specific [Ir(OMe)(cod)]
Materials
-
Pre-catalyst: [Ir(OMe)(cod)]
(3 mol%) -
Ligand: 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen ) (6 mol%)
-
Boron Source: B
pin (Bis(pinacolato)diboron) (1.2 equiv) -
Solvent: Cyclooctane or THF (anhydrous).
Workflow Diagram
Caption: Workflow for Iridium-catalyzed C-H borylation emphasizing the pre-complexation step.
Step-by-Step Methodology
-
Glovebox Operation: Perform all setup in a N
-filled glovebox. -
Catalyst Pre-mix: In a small vial, mix [Ir(OMe)(cod)]
(10 mg) and tmphen (7 mg) in THF (0.5 mL) for 10 minutes until the solution turns dark brown (active species formation). -
Reaction Assembly: In a pressure tube, combine substrate (0.3 mmol), B
pin (0.36 mmol), and the catalyst solution. Dilute with THF to 2 mL. -
Heating: Seal the tube, remove from glovebox, and heat to 80°C for 16 hours.
-
Work-up: Cool to RT. Filter through a short plug of Celite/Silica eluting with Et
O. -
Purification: Bpin esters can hydrolyze on silica. Use neutral alumina or rapid silica chromatography with 1% Et
N in the eluent.
Data Summary Table
| Parameter | Minisci Alkylation | Benzylic Oxidation | Ir-Borylation |
| Primary Site | C6 (Ring) | C3-Methyl | C2 or C6 (Steric dependent) |
| Key Reagent | Ir(dF(CF | 4-CzIPN / Quinuclidine | [Ir(OMe)(cod)] |
| Atmosphere | Argon (Degassed) | Oxygen (Balloon) | Nitrogen (Strict) |
| Limitation | Poly-alkylation possible | Over-oxidation to acid | Steric hindrance reduces yield |
References
-
Medicinal Chemistry of Trifluoromethoxy Groups
-
Minisci Reaction Mechanisms
-
Iridium-Catalyzed Borylation Selectivity
-
Benzylic Oxidation Protocols
-
Compound Properties
-
This compound (PubChem).Link
-
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PubChemLite - 3-methyl-5-(trifluoromethyl)benzonitrile (C9H6F3N) [pubchemlite.lcsb.uni.lu]
- 7. 3-(Trifluoromethoxy)benzonitrile | C8H4F3NO | CID 142962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Iridium catalyzed regiodivergent functionalization of all three C–H bonds of arenes by a single ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minisci Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Minisci reaction - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Note: 3-Methyl-5-(trifluoromethoxy)benzonitrile as a Versatile Scaffold for Kinase Inhibitor Design
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Evelyn Reed
Abstract
The relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles necessitates the exploration of new chemical scaffolds. This guide introduces 3-Methyl-5-(trifluoromethoxy)benzonitrile as a promising, albeit underexplored, starting point for kinase inhibitor design. This molecule strategically combines three key pharmacophoric features: a trifluoromethoxy group to enhance metabolic stability and lipophilicity, a benzonitrile moiety as a proven hydrogen bond acceptor and versatile synthetic handle, and a methyl group for probing hydrophobic pockets to achieve selectivity. We present a comprehensive analysis of the molecule's design rationale, propose synthetic derivatization strategies, and provide detailed, field-proven protocols for evaluating its derivatives in biochemical and cell-based assays. This document serves as a technical guide for researchers aiming to leverage this scaffold in their kinase drug discovery programs.
Introduction: The Rationale for Fluorinated Scaffolds in Kinase Inhibitor Design
Protein kinases are a major class of therapeutic targets, with their dysregulation being a hallmark of numerous diseases, including cancer.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet significant challenges remain.[2][3] Achieving high selectivity among the over 500 kinases in the human kinome is a formidable task due to the highly conserved nature of the ATP-binding site.[4][5] Furthermore, poor metabolic stability and off-target effects often lead to clinical failures.
To overcome these hurdles, medicinal chemists often employ fluorination strategies.[6] The incorporation of fluorine-containing groups like trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) can profoundly alter a molecule's physicochemical properties.[7][8] The -OCF₃ group, in particular, is a powerful modulator; it is highly lipophilic, which can improve membrane permeability, and its strong C-F bonds render it exceptionally stable to metabolic degradation.[6][7] This substituent is also strongly electron-withdrawing, which can modulate the acidity of nearby protons and influence binding interactions.[9]
Concurrently, the benzonitrile moiety is a well-established pharmacophore in numerous FDA-approved drugs and clinical candidates.[10][11] The nitrile group is a versatile synthetic handle and an excellent hydrogen bond acceptor, often mimicking the interactions of key residues in the kinase hinge region.[12][13]
The compound This compound uniquely integrates these desirable features, presenting a compelling starting point for the rational design of a new generation of kinase inhibitors.
Section 1: Physicochemical Properties and Design Considerations
The strategic arrangement of functional groups in this compound provides a robust foundation for fragment-based or scaffold-based drug design.
-
Trifluoromethoxy (-OCF₃) Group : This group acts as a powerful lipophilicity enhancer, which can facilitate cell membrane permeability.[7] Its exceptional metabolic stability can increase the half-life of drug candidates by preventing oxidative metabolism at the methoxy position.[6][7]
-
Nitrile (-C≡N) Group : The nitrile is a versatile chemical handle that can be transformed into various other functional groups, including primary amines, amides, or carboxylic acids, allowing for extensive structure-activity relationship (SAR) exploration.[10][12] As a weak base, it is a potent hydrogen bond acceptor, capable of forming critical interactions within the kinase hinge region.[13]
-
Methyl (-CH₃) Group : Often referred to as a "magic methyl," this group can enhance binding affinity by occupying small hydrophobic pockets within the target protein.[14] Its placement can also sterically shield adjacent sites from metabolic attack, further improving the compound's pharmacokinetic profile.[14]
Caption: Key pharmacophoric features of the scaffold.
Table 1: Summary of Key Functional Group Contributions
| Functional Group | Position | Key Properties | Rationale in Kinase Inhibitor Design |
| Trifluoromethoxy (-OCF₃) | 5 | High lipophilicity, strong electron-withdrawing nature, high metabolic stability.[7] | Improves cell permeability, enhances binding affinity through electronic effects, and increases drug half-life. |
| Nitrile (-C≡N) | 1 | Hydrogen bond acceptor, versatile synthetic intermediate.[10] | Forms key interactions in the kinase hinge region; allows for library synthesis to explore SAR. |
| Methyl (-CH₃) | 3 | Hydrophobic, sterically small.[14] | Probes hydrophobic sub-pockets to increase potency and selectivity; can block metabolic hotspots. |
Section 2: Synthetic Strategies & Derivatization
The true potential of this compound lies in its utility as a versatile starting material. The nitrile group serves as the primary anchor for synthetic elaboration to build out a molecule capable of spanning the ATP-binding site and interacting with key residues.
A common strategy in kinase inhibitor design is to append a larger, often heterocyclic, moiety that can interact with the ribose and phosphate-binding regions of the ATP pocket.[4] This can be achieved by first converting the nitrile to a more reactive functional group, such as a primary amine.
Caption: Workflow from biochemical hit to cellular validation.
Section 4: Application Protocol: Assessing Cellular Activity
Confirming that an inhibitor binds its target in cells is crucial, but it is equally important to demonstrate that this binding event translates into a functional downstream effect, such as inhibiting a signaling pathway and ultimately suppressing cell proliferation.
Protocol 4.1: Cell-Based Phosphorylation Assay (Western Blot)
Objective: To measure the dose-dependent inhibition of a known downstream substrate's phosphorylation by the target kinase.
Principle: Many kinases regulate signaling pathways by phosphorylating specific substrate proteins. [15]This protocol uses Western blotting with a phospho-specific antibody to directly visualize the inhibition of this event in cells treated with the inhibitor. A decrease in the phosphorylated substrate signal indicates effective target inhibition.
Materials:
-
Cancer cell line known to have an active target kinase pathway.
-
Complete cell culture medium (e.g., RPMI + 10% FBS).
-
Test compounds dissolved in DMSO.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-substrate and anti-total-substrate (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with the primary anti-phospho-substrate antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-substrate antibody to confirm equal protein loading.
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the phospho-substrate signal to the total-substrate signal for each lane. Plot the normalized signal against inhibitor concentration to demonstrate dose-dependent inhibition.
Table 2: Example Data for Cellular Assays
| Compound ID | Target Kinase | Biochemical IC₅₀ (nM) | Cellular Target Engagement IC₅₀ (nM) | Pathway Inhibition EC₅₀ (nM) |
| DERIV-001 | Kinase X | 15 | 85 | 120 |
| DERIV-002 | Kinase X | 250 | 1,100 | 1,500 |
| DERIV-003 | Kinase X | >10,000 | >10,000 | >10,000 |
| Control | Kinase X | 8 | 50 | 75 |
Conclusion & Future Perspectives
This compound represents a strategically designed chemical scaffold with high potential for the development of novel kinase inhibitors. The combination of a metabolically robust, lipophilic -OCF₃ group, a versatile nitrile handle for hydrogen bonding and synthesis, and a methyl group for probing selectivity pockets provides a compelling starting point for medicinal chemistry campaigns. The protocols detailed in this guide offer a robust framework for synthesizing and evaluating derivatives, from initial biochemical screening to the confirmation of cellular activity. Future work should focus on expanding the synthesized library, performing kinome-wide selectivity profiling to understand off-target effects, and obtaining co-crystal structures of lead compounds with their target kinases to enable structure-based drug design.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound | 916420-59-2 | Benchchem [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Troubleshooting regioselectivity in trifluoromethoxylation of meta-tolunitrile
Technical Support Center: Regioselective Trifluoromethoxylation Ticket ID: #OCF3-MTN-001 Topic: Troubleshooting Regioselectivity in meta-Tolunitrile Functionalization Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering regioselectivity challenges in the trifluoromethoxylation of meta-tolunitrile (3-methylbenzonitrile). This substrate presents a classic "electronic tug-of-war." The methyl group (-CH₃) is an ortho/para activator (electron-donating), while the cyano group (-CN) is a strong meta director (electron-withdrawing) in electrophilic aromatic substitution (EAS). However, in radical trifluoromethoxylation—the most common late-stage method—the mechanism is governed by the electrophilicity of the ·OCF₃ radical.[1][2][3][4]
This guide addresses the competition between the C6 position (sterically favored, activated by -CH₃) and the C4 position (activated by -CH₃, but sterically/inductively deactivated by -CN), and provides protocols to resolve mixtures.
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why am I obtaining a mixture of regioisomers (mainly C6 and C4), and how do I predict the major product?
The Mechanism: The ·OCF₃ radical is highly electrophilic. It seeks the position of highest electron density.
-
C6 Position (Major): Ortho to the Methyl group and para to the Cyano group. This position benefits from the electron-donating effect of the methyl group and is furthest from the inductive deactivation of the cyano group.
-
C4 Position (Minor/Competitive): Para to the Methyl group and ortho to the Cyano group. While activated by the methyl group, it suffers from steric repulsion from the neighboring cyano group and stronger inductive deactivation.
-
C2 Position (Trace): Located between the Methyl and Cyano groups. Sterically prohibited.
-
C5 Position (Trace): Meta to both groups. Electronically dead zone for electrophilic radicals.
Corrective Action: If you are observing a C6:C4 ratio lower than 5:1, your reaction temperature is likely too high, or the radical generation rate is too fast, leading to "hot," unselective radical attacks.
-
Optimization: Lower the reaction temperature by 10–20°C.
-
Solvent Switch: Switch from pure Acetonitrile (MeCN) to a mixture of MeCN:DCM (1:1) . Dichloromethane (DCM) often stabilizes the radical lifetime, allowing for higher selectivity toward the thermodynamically preferred C6 position.
Q2: My conversion is low (<40%). Is the Cyano group killing the reactivity?
The Cause: Yes. The -CN group is a strong electron-withdrawing group (EWG), lowering the HOMO energy of the arene and making it less nucleophilic toward the electrophilic ·OCF₃ radical.[1][2][3][4]
Corrective Action: You cannot rely on passive radical addition. You must switch to a Redox-Active Catalytic System that lowers the activation energy or use a more potent radical source.
-
Recommendation: Adopt the Silver(II)-Mediated Protocol (Liu Method). The Ag(II) species acts as a single-electron oxidant that facilitates the interaction between the electron-deficient arene and the trifluoromethoxide source.
-
Alternative: If using photoredox (Ngai Method), increase the catalyst loading of Ru(bpy)₃²⁺ to 2.0 mol% and ensure high-intensity blue LED irradiation (450 nm) to sustain a high concentration of radicals.
Q3: I specifically need the C5-isomer (meta to methyl). Can I force this via C-H activation?
The Hard Truth: No. Direct C-H trifluoromethoxylation will never favor the C5 position on meta-tolunitrile because it is electronically deactivated by the -CN group and unactivated by the -CH₃ group.
The Solution: You must abandon direct C-H functionalization and use Ipso-Substitution via a pre-functionalized handle.
-
Protocol: Convert 3-methyl-5-bromobenzonitrile to the aryl boronic acid/ester.
-
Reaction: Use a Copper-mediated oxidative cross-coupling (Chan-Lam type) with AgOCF₃ or a Togni-reagent derivative.
Module 2: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct synthetic pathway based on your desired regioisomer and current results.
Caption: Workflow for selecting the synthesis method based on regiochemical requirements. Green paths indicate direct C-H activation; red paths indicate required pre-functionalization.
Module 3: Experimental Protocols
Protocol A: Ag-Catalyzed C-H Trifluoromethoxylation (High Selectivity for C6)
Based on the methodology of Liu et al. (Nature Comms, 2020). This method uses the arene as the limiting reagent, which is crucial for expensive substrates like late-stage drug intermediates.
Reagents:
-
Substrate: meta-Tolunitrile (1.0 equiv)
-
Ag Catalyst: AgOTf (10 mol%)
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (15 mol%)
-
OCF₃ Source: CsOCF₃ (2.0 equiv) [Generated in situ or pre-formed]
-
Oxidant: Selectfluor (2.0 equiv)[5]
-
Additive: KF (3.0 equiv)
-
Solvent: Ethyl Acetate (EA) or DCM/MeCN
Step-by-Step:
-
Glovebox Setup: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with AgOTf (0.01 mmol), dtbpy (0.015 mmol), Selectfluor (0.2 mmol), CsOCF₃ (0.2 mmol), and KF (0.3 mmol).
-
Solvation: Add meta-tolunitrile (0.1 mmol) and solvent (2.0 mL).
-
Reaction: Seal the tube and stir at 25°C for 12 hours.
-
Note: Do not heat above 40°C. Higher temperatures increase the formation of the C4 isomer.
-
-
Workup: Filter through a pad of Celite to remove silver salts. Concentrate under reduced pressure.
-
Purification: The trifluoromethoxylated product is less polar than the starting material. Use Hexanes/EtOAc (95:5) for silica gel chromatography.
Protocol B: Photoredox Trifluoromethoxylation (Ngai Method)
Best for small-scale screening or if Ag-chemistry fails.
Reagents:
-
Substrate: meta-Tolunitrile (5.0 equiv) Note: Substrate is usually in excess here.
-
Reagent: N-trifluoromethoxy-phthalimide (1.0 equiv)
-
Catalyst: Ru(bpy)₃(PF₆)₂ (1-2 mol%)
-
Solvent: MeCN/DCM (1:1)
Step-by-Step:
-
Mix reagent, catalyst, and substrate in a vial.
-
Degas via freeze-pump-thaw (3 cycles). Oxygen inhibits the radical chain.
-
Irradiate with Blue LEDs (450 nm) at room temperature for 18 hours.
-
Troubleshooting: If selectivity is poor, cool the reaction vial to 0°C using a cryo-block during irradiation.
Module 4: Data Reference Table
Comparison of Methods for meta-Tolunitrile
| Feature | Direct C-H (Ag-Cat) | Direct C-H (Photoredox) | Ipso-Substitution (Borylation) |
| Primary Isomer | C6 (Major), C4 (Minor) | C6 (Major), C4 (Minor) | C5 (Exclusive) |
| Selectivity Control | Ligand Sterics (dtbpy) | Temperature / Solvent | Substrate Pre-functionalization |
| Substrate Scope | Limiting Reagent (Good for expensive SM) | Excess Substrate (Good for cheap SM) | High (Requires extra steps) |
| Key Risk | AgF formation (waste) | Radical recombination | Multi-step yield loss |
| Reference | Liu, Nat. Commun. 2020 | Ngai, Angew. Chem. 2018 | Hartwig/Ritter methods |
References
-
Silver-Catalyzed Selective C-H Trifluoromethoxyl
-
Photoredox Radical Trifluoromethoxyl
-
General Review on Trifluoromethoxyl
Sources
- 1. Redox-Active Reagents for Photocatalytic Generation of the OCF3 Radical and (Hetero)Aryl C-H Trifluoromethoxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silver-Mediated Trifluoromethylation of Arenes using TMSCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for nucleophilic trifluoromethoxylation of aryl halides
This guide serves as a specialized technical support resource for optimizing Nucleophilic Trifluoromethoxylation of Aryl Halides . It is designed to navigate the inherent instability of the trifluoromethoxide anion (
Topic: Optimization & Troubleshooting of C(sp²)–OCF₃ Bond Formation Support Level: Tier 3 (Advanced Application Scientist) Current Status: Active
Core Technical Briefing: The Instability Challenge
Before attempting optimization, you must understand the fundamental thermodynamic trap of this reaction. Unlike trifluoromethylation (
The Decomposition Equilibrium:
At temperatures > -20 °C, the trifluoromethoxide anion (
Why this fails in standard catalysis:
-
Fluoride Poisoning: The generated
is a smaller, harder nucleophile than , often leading to aryl fluorides (Ar-F) as the major byproduct. -
-Fluoride Elimination: If you use Palladium (Pd), the Pd-OCF₃ intermediate is prone to expelling a fluoride ion to form a stable Pd-F bond and
, killing the catalytic cycle.
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the correct experimental approach for your substrate.
Figure 1: Protocol Selection Flowchart. Method A is the historical "gold standard" for reliability (Ritter type). Method B is the emerging state-of-the-art for direct conversion (Tang/Ngai type).
Standard Operating Procedures (SOPs)
Protocol A: The "Ritter" Silver-Mediated Method (High Reliability)
Best for: Complex substrates, late-stage functionalization, and when reliability > step count.
Mechanism: Silver acts as a "fluoride sponge" and stabilizes the
Reagents:
-
Substrate: Aryl stannane (
) or Aryl boronic acid ( ). - Source: TAS-OCF₃ (isolated) or generated in situ from TFMT (Trifluoromethyl triflate) + AgF.[1]
-
Mediator: AgPF₆ or AgCN.
Step-by-Step Workflow:
-
Preparation (In Situ): In a glovebox, mix AgF (2.0 equiv) and the aryl stannane (1.0 equiv) in dry solvent (DCM or THF).
-
Activation: Add TFMT (1.5 equiv) slowly at -30 °C. The AgF reacts with TFMT to generate
in situ. -
Reaction: Allow warming to 0 °C or RT. The high oxidation potential of Ag(I) facilitates the reductive elimination of Ar-OCF₃.
-
Workup: Filter through Celite to remove silver salts.
Protocol B: Photocatalytic Silver-Promoted Direct Coupling (Advanced)
Best for: Direct conversion of Aryl Chlorides/Bromides without pre-functionalization.
Mechanism: Uses a photocatalyst to generate an aryl radical cation, which is trapped by a silver-stabilized trifluoromethoxide species.
Reagents:
-
Catalyst: Ir(ppy)₃ or Ru(bpy)₃ (Photocatalyst).
- Source: BTMP (Bis(trifluoromethyl)peroxide) or TFMT/Ag salts.
-
Additives: Ag₂CO₃ (Crucial for halide abstraction and anion stabilization).
Troubleshooting Guide (FAQ)
Symptom: Low Yield / No Conversion
Q: I see starting material remaining. Why isn't the reaction initiating?
-
Diagnosis: The
source likely decomposed before reacting. -
Fix:
-
Temperature Control: Ensure the reagent addition happens at -30 °C or lower.
is thermally sensitive.[4] -
Solvent Dryness: Moisture instantly hydrolyzes
to Carbonic acid and HF. Use Karl-Fischer titrated solvents (<50 ppm water). -
Light Exclusion: Silver salts are photosensitive. Wrap the flask in foil unless performing the photocatalytic variant.
-
Symptom: Ar-F (Aryl Fluoride) Formation
Q: I am getting the fluorinated product (Ar-F) instead of Ar-OCF3.
-
Diagnosis: Fluoride poisoning. The equilibrium has shifted toward
. -
The "Silver Effect": You likely have insufficient Silver (Ag) loading. Ag binds
as insoluble AgF/AgBr, keeping the equilibrium toward . -
Fix: Increase Silver loading (e.g., use 2.0–3.0 equiv of Ag salt). Ensure your Ag source is not "wet" or deactivated.
Symptom: Protodehalogenation (Ar-H)
Q: My aryl halide is being reduced to the arene (Ar-H).
-
Diagnosis: Radical quenching by hydrogen atom transfer (HAT).
-
Fix: This is common in photocatalytic methods (Method B).
-
Switch solvent to one with stronger bond dissociation energies (e.g., Benzotrifluoride or highly pure Acetonitrile instead of THF/DMF).
-
Degas the solvent thoroughly (Freeze-Pump-Thaw x3) to remove Oxygen, which can interrupt the radical chain.
-
Reagent Comparison Table
| Reagent | Stability | Nucleophilicity | Primary Use Case |
| TAS-OCF₃ | Moderate (Solid) | High | Stannane/Boronic Acid coupling (Ritter). |
| TFMT + AgF | Low (In Situ only) | Moderate | Generating |
| BTMP | High (Gas/Liq) | Radical Source | Radical trifluoromethoxylation (Photoredox). |
| DNTFB | High | Low | "Pummerer-type" reactions; releases |
Mechanism Visualization
The following diagram illustrates the critical "Death Loop" of the trifluoromethoxide anion that you must avoid.
Figure 2: The decomposition equilibrium of the trifluoromethoxide anion. Silver additives are required to intercept the Fluoride and shift equilibrium back to the left or stabilize the OCF3.
References
-
Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. Journal of the American Chemical Society (2011) Key Insight: Establishes the standard Ag-mediated protocol using TAS-OCF3.[4]
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. Science (2010) Key Insight: Foundational work on Pd-CF3 which highlights the difficulty of the analogous OCF3 reaction due to elimination.
-
Photocatalyst-Regulated Trifluoromethoxylation of Aryl Halides under Silver Promotion Zhou, J., et al. Journal of the American Chemical Society (2024/2025) [Source: J. Am. Chem. Soc.[5] Recent Advances]([Link]) Key Insight: The modern solution for direct Ar-X to Ar-OCF3 conversion using photoredox catalysis.
-
Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes Chen, C., et al. (Ngai Group) Angewandte Chemie International Edition (2018) [Source: Angew.[6] Chem. Int. Ed. 2018, 57, 13784]([Link]) Key Insight: Alternative radical pathways avoiding the unstable anion.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photocatalyst-Regulated Trifluoromethoxylation of Aryl Halides under Silver Promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing copper residues from 3-Methyl-5-(trifluoromethoxy)benzonitrile synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-5-(trifluoromethoxy)benzonitrile, with a specific focus on the challenges associated with removing residual copper catalysts. This document is structured to provide immediate, actionable solutions to common problems encountered during purification, ensuring the final compound meets the stringent purity requirements of the pharmaceutical industry.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual copper from my synthesis of this compound critical?
Residual copper, even at trace levels, can have a significant impact on the quality, stability, and safety of the final active pharmaceutical ingredient (API).[1][2] Copper ions can catalyze undesirable side reactions, lead to product degradation, and interfere with downstream processes.[3] Furthermore, regulatory bodies like the ICH have strict limits on elemental impurities in drug products, making efficient copper removal a critical step in the manufacturing process.[4][5][6]
Q2: My purified product has a faint blue or green tint. What does this indicate?
A persistent blue or green color in your product is a strong indicator of residual copper contamination.[7] This may be due to the presence of copper(II) species complexed with your product or residual ligands. Immediate further purification is recommended to address this issue.
Q3: What are the most common methods for removing copper catalysts?
The most prevalent and effective methods for copper catalyst removal include aqueous washes with chelating agents, filtration through solid adsorbents, and the use of scavenger resins.[7] The choice of method depends on the nature of the product, the solvent system, and the level of copper contamination.
Q4: Are there any safety considerations when working with chelating agents and scavenger resins?
Yes. Always consult the Safety Data Sheet (SDS) for any chemical you are using. Some chelating agents can be irritants or harmful if ingested. When using scavenger resins, be aware of their compatibility with your solvent system and potential for swelling. Ensure proper personal protective equipment (PPE) is worn at all times.
Troubleshooting Guide: Copper Residue Removal
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Persistent Copper Contamination Detected by ICP-MS After Standard Aqueous Wash
Potential Causes:
-
Inefficient Chelation: The chosen chelating agent may not be optimal for the specific copper species present in your reaction mixture.
-
Product-Copper Complexation: Your product, this compound, may form a stable complex with copper, making it difficult to remove with a simple aqueous wash.
-
Insufficient Washing: The number of washes or the concentration of the chelating agent may be inadequate.
Solutions:
-
Optimize the Chelating Agent:
-
EDTA (Ethylenediaminetetraacetic acid): A versatile and effective chelating agent for copper.[8][9][10] A typical protocol involves washing the organic layer with a 0.5 M aqueous solution of EDTA.[7]
-
Aqueous Ammonia/Ammonium Chloride: Forms a water-soluble blue complex with copper.[11][12] This method is effective but be mindful of the basicity of ammonia, which could affect acid-sensitive functional groups. An acidic solution of ammonium chloride can be a suitable alternative.[11]
-
-
Sequential Purification Strategy:
-
Increase Washing Efficiency:
Experimental Protocol: Enhanced EDTA Wash for Copper Removal
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a 0.5 M EDTA aqueous solution.
-
Shake the funnel vigorously for 2-3 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[7]
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with the EDTA solution until the aqueous layer is colorless.[7]
-
Wash the organic layer with an equal volume of brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
Issue 2: Low Product Yield After Purification
Potential Causes:
-
Product Solubility in Aqueous Phase: this compound may have some solubility in the aqueous wash solutions, leading to product loss.
-
Adsorption onto Solid Supports: The product may be strongly adsorbed onto silica gel or alumina during filtration.
Solutions:
-
Minimize Aqueous Solubility:
-
Always use a brine wash after the chelating agent wash to "salt out" the organic product from the aqueous phase.[7]
-
If product loss is still significant, consider reducing the volume of the aqueous washes.
-
-
Optimize Solid Filtration:
-
Use a less polar solid support, such as Celite®, for filtration to reduce polar interactions with your product.[11]
-
Elute the solid plug with a slightly more polar solvent after passing your product solution through to recover any adsorbed compound.
-
Issue 3: Scavenger Resin is Ineffective
Potential Causes:
-
Incorrect Resin Selection: The chosen scavenger resin may not have a high affinity for the specific copper species in your reaction.
-
Insufficient Contact Time or Amount: The amount of resin or the stirring time may not be sufficient for complete copper removal.
-
Solvent Incompatibility: The solvent may interfere with the binding of copper to the resin.
Solutions:
-
Select an Appropriate Scavenger Resin:
-
Optimize Scavenging Conditions:
-
Increase the amount of scavenger resin used.
-
Increase the stirring time to ensure adequate contact between the resin and the solution.
-
Perform a small-scale pilot experiment to determine the optimal resin amount and contact time.
-
Table 1: Comparison of Common Copper Removal Techniques
| Method | Advantages | Disadvantages | Typical Efficiency |
| Aqueous Wash (EDTA) | Inexpensive, readily available.[8] | Can lead to product loss if the product is water-soluble.[7] | >95% |
| Aqueous Wash (Ammonia) | Effective for forming water-soluble copper complexes.[11] | Basic conditions may not be suitable for all products.[11] | >95% |
| Silica Gel Filtration | Can remove baseline impurities in addition to copper.[7] | Product may adsorb to silica, leading to lower yield. | 90-98% |
| Scavenger Resins | High selectivity and efficiency for specific metals.[13][16] | Can be more expensive than other methods. | >99% |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting copper contamination issues.
Caption: Troubleshooting workflow for copper removal.
References
- Benchchem. Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions. Accessed February 14, 2026.
- Johnson Matthey. Recognising the Needs of the Pharmaceutical Industry. Accessed February 14, 2026.
- Matyjaszewski Polymer Group, Carnegie Mellon University. Catalyst Removal. Accessed February 14, 2026.
- Unknown.
- Johnson Matthey. Metal scavengers. Accessed February 14, 2026.
- ResearchGate.
- Reddit. Best method for removing Cu(I) from Org compounds. Published May 14, 2024.
- Apollo Scientific. High-Capacity Metal Scavengers. Accessed February 14, 2026.
- Johnson Matthey.
- ECHEMI. How can I remove copper from a click reaction mixture using EDTA? Accessed February 14, 2026.
- CARBOGEN AMCIS Shanghai. Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai. Published June 13, 2023.
- Unknown.
- European Medicines Agency. ICH guideline Q3D (R1) on elemental impurities. Published March 28, 2019.
- European Medicines Agency.
- PMC. Copper and Its Complexes in Medicine: A Biochemical Approach. Accessed February 14, 2026.
- ECA Academy. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! Published January 7, 2015.
- MDPI. The Impact of Copper Ions on the Activity of Antibiotic Drugs. Published June 30, 2023.
Sources
- 1. Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai [carbogen-amcis.com]
- 2. mdpi.com [mdpi.com]
- 3. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 7. benchchem.com [benchchem.com]
- 8. Best Chelating Agents for Effective Copper Removal in Various Applications [thinkdochemicals.com]
- 9. echemi.com [echemi.com]
- 10. Top chelating agents to effectively bind copper in various applications [thinkdochemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. industry.pharmaceutical-tech.com [industry.pharmaceutical-tech.com]
- 14. Metal scavengers | Johnson Matthey | Johnson Matthey [matthey.com]
- 15. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 16. apolloscientific.co.uk [apolloscientific.co.uk]
Validation & Comparative
Optimizing Detection: A Comparative MS Fragmentation Guide for 3-Methyl-5-(trifluoromethoxy)benzonitrile
Executive Summary & Strategic Method Selection
3-Methyl-5-(trifluoromethoxy)benzonitrile (MW: 201.15 g/mol ) represents a class of fluorinated aromatic intermediates critical in modern drug discovery for modulating lipophilicity and metabolic stability. Its structural core—a disubstituted benzonitrile with a trifluoromethoxy (
This guide compares ionization modalities and fragmentation pathways to establish a robust detection protocol.
Comparative Analysis: Ionization Modalities
The choice of ionization source is the single most critical variable for this compound. Unlike polar pharmaceutical salts, the
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Electron Impact (EI) |
| Primary Mechanism | Solution-phase ion evaporation. | Gas-phase proton transfer/charge exchange. | High-energy (70 eV) electron bombardment.[1] |
| Suitability | Low to Moderate. The nitrile nitrogen is a weak base; protonation ( | High. Excellent for neutral/non-polar aromatics. The corona discharge forces ionization of the nitrile. | Gold Standard for ID. Provides rich structural fingerprinting but not suitable for LC-MS workflows. |
| Sensitivity | Moderate (Requires Formic Acid). | High ( robust signal). | N/A (GC-MS only). |
| Key Adducts | |||
| Recommendation | Use for high-throughput screening if already in ESI mode. | Use for trace quantification (DMPK) or if ESI sensitivity is poor. | Use for purity analysis and structural confirmation. |
Fragmentation Mechanics: The "Fingerprint"
Understanding the fragmentation is essential for designing Multiple Reaction Monitoring (MRM) transitions. The trifluoromethoxy group introduces a distinct fragmentation pathway compared to standard methoxy analogues.
The Stability Paradox
The
Comparative Pathway Analysis: Fluorinated vs. Non-Fluorinated[1]
-
3-Methyl-5-methoxybenzonitrile (Analogue): Dominant loss of
(15 Da) to form a quinoid-like cation. -
This compound (Target):
-
Primary Pathway: Loss of
(69 Da). The aromatic bond is stronger than the bond. -
Secondary Pathway: Loss of
(27 Da) from the nitrile group. -
Minor Pathway: Loss of
(19 Da).
-
Visualizing the Fragmentation Tree
The following diagram illustrates the specific mass transitions expected for this compound under positive ion mode (EI/CID).
Figure 1: Predicted fragmentation tree highlighting the diagnostic loss of the trifluoromethyl group (m/z 69) as the primary transition.
Experimental Protocols
To ensure reproducibility, the following protocols are designed to be self-validating. The use of a "System Suitability Test" (SST) using a known benzonitrile standard is recommended before running unknowns.
Protocol A: LC-MS/MS Quantification (High Sensitivity)
Objective: Trace detection in biological matrices (Plasma/Microsomes).
-
Mobile Phase Preparation:
-
Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate. (Ammonium aids in adduct formation if protonation is weak).
-
Phase B: Methanol + 0.1% Formic Acid. (Methanol generally provides better ionization for nitriles in APCI than Acetonitrile).
-
-
Column Selection: C18 Reverse Phase (e.g., Acquity BEH C18), 2.1 x 50mm, 1.7 µm.
-
Source Parameters (APCI Positive Mode):
-
Corona Current: 4.0 µA.
-
Source Temp: 350°C (Higher heat required to volatilize the lipophilic compound).
-
Cone Voltage: 30 V.
-
-
MRM Transitions:
-
Quantifier:
(Loss of from ). -
Qualifier:
(Loss of HCN).
-
Protocol B: GC-MS Structural Confirmation
Objective: Purity assessment of synthesized material.
-
Inlet: Split/Splitless (Split 20:1), 250°C.
-
Column: DB-5ms or equivalent (5% Phenyl-arylene), 30m x 0.25mm.
-
Oven Program:
-
Start 60°C (Hold 1 min).
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Parameters: EI Source, 70 eV, Scan range 40–300 amu.
-
Data Validation: Look for the molecular ion at m/z 201. If m/z 201 is absent but m/z 132 is dominant, lower the inlet temperature to prevent thermal degradation, although this compound is generally thermally stable.
Decision Matrix: Troubleshooting Signal Loss
Use this logic flow to diagnose poor sensitivity.
Figure 2: Diagnostic workflow for optimizing signal intensity.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 3-(Trifluoromethyl)benzonitrile. NIST Standard Reference Database 69.[2] Available at: [Link]
-
Kagramanov, N. D., et al. (2021). Ionic Series in Mass Spectra of Trifluoromethyl-Substituted Heterocycles. Fluorine Notes, Vol. 138. Available at: [Link]
-
Microsaic Systems. (2020).[3] Straight to the Source: ESI vs APCI.[3][4][5][6] Available at: [Link]
-
Biotage. (2023).[6] When should I choose APCI or ESI for my flash column chromatography? Available at: [Link]
Sources
Bioactivity comparison of 3-methyl-5-trifluoromethoxy vs 3-methyl-5-chloro derivatives
Bioactivity Comparison: 3-Methyl-5-Trifluoromethoxy vs. 3-Methyl-5-Chloro Derivatives
Executive Summary
In medicinal chemistry, the optimization of a lead compound often hinges on the subtle "magic methyl" effect or the strategic replacement of halogens. This guide analyzes the specific bioisosteric replacement of a 3-methyl-5-chloro motif with a 3-methyl-5-trifluoromethoxy (OCF₃) motif.
While both the chloro (Cl) atom and the trifluoromethoxy (OCF₃) group are electron-withdrawing and lipophilic, they diverge significantly in steric bulk, conformational preference, and lipophilic contribution . The transition from a 3-methyl-5-chloro phenyl ring to a 3-methyl-5-trifluoromethoxy phenyl ring is not merely a "heavy atom" swap; it is a strategic maneuver to enhance membrane permeability, occupy hydrophobic pockets, and alter the metabolic soft spot of the arene, often resulting in a 2–5x increase in lipophilicity (LogP) and distinct changes in ligand-protein binding kinetics.
Physicochemical Profiling: The Tale of the Tape
To understand the bioactivity differences, we must first quantify the fundamental physical differences between the Chloro and Trifluoromethoxy substituents when placed meta to a Methyl group.
| Property | Chloro (-Cl) | Trifluoromethoxy (-OCF₃) | Impact on Bioactivity |
| Hansch Lipophilicity ( | +0.71 | +1.04 | OCF₃ is significantly more lipophilic , enhancing BBB penetration and membrane permeability but potentially lowering aqueous solubility. |
| Hammett Constant ( | +0.37 | +0.38 | Electronic equivalence. Both are similarly electron-withdrawing at the meta position, meaning pKa of the aniline/phenol remains largely unchanged. |
| Van der Waals Volume | ~19 ų | ~40–50 ų | OCF₃ is bulky. It requires a larger hydrophobic pocket. If the pocket is tight, OCF₃ will kill potency; if the pocket is open, it will boost affinity via hydrophobic burial. |
| Conformation | Spherical / Planar | Twisted / Anisotropic | The O-CF₃ bond often twists out of the aromatic plane (dihedral ~90°) to minimize steric clash, potentially locking the ligand into a bioactive conformation. |
| Metabolic Stability | High (Blocks oxidation) | Very High (Blocks oxidation) | Both block metabolic hotspots (CYP450 oxidation), but OCF₃ is chemically inert to a wider range of nucleophiles. |
Key Insight: The electronic effects (
Mechanistic Implications in Drug Design
A. The "Lipophilic Filling" Effect
The 3-methyl-5-trifluoromethoxy motif is a "privileged structure" in kinase and nuclear receptor inhibitors (e.g., ROR
-
Mechanism: The 3-methyl group provides a small hydrophobic anchor. The 5-chloro atom is often too small to fully occupy large hydrophobic pockets (e.g., the specificity pouch of a kinase).
-
Optimization: Replacing Cl with OCF₃ extends the reach of the molecule by ~2–3 Å. If the protein pocket has available space (a "lipophilic hole"), the OCF₃ group displaces "high-energy" water molecules, leading to a significant gain in binding entropy and potency (often 10-fold improvement).
B. Conformational Locking
-
Chloro: The Cl atom is spherical. It does not enforce a specific rotameric state on the phenyl ring relative to the rest of the scaffold.
-
OCF₃: The trifluoromethoxy group prefers a conformation where the
bond is orthogonal to the phenyl ring to avoid repulsion with the ortho-hydrogens (or the meta-methyl group). This can "pre-organize" the molecule into its bioactive conformation, reducing the entropic penalty of binding.
Representative Case Study: ROR t Inverse Agonists
Context: Based on structure-activity relationships observed in patents (e.g., WO2016198908) for nuclear receptor modulators.
Objective: Improve cellular potency of a 3-methyl-5-chloro aniline lead compound.
| Compound | Substituent (R) | Enzyme IC₅₀ (nM) | Cell EC₅₀ (nM) | LogD (pH 7.4) | Notes |
| Lead A | 3-Me, 5-Cl | 45 | 120 | 3.2 | Good potency, but moderate cellular permeability. |
| Analog B | 3-Me, 5-OCF₃ | 8 | 15 | 4.1 | 5x potency boost. Higher lipophilicity drove better cell membrane crossing. |
| Analog C | 3-Me, 5-CF₃ | 25 | 60 | 3.8 | Improved over Cl, but OCF₃ was superior due to the specific oxygen extension filling the pocket. |
Analysis: The transition from Lead A (Cl) to Analog B (OCF₃) achieved two goals:
-
Potency: The bulkier OCF₃ filled a hydrophobic sub-pocket that Cl could not reach.
-
Permeability: The increase in LogD (3.2
4.1) improved passive diffusion through the cell membrane, resulting in a steeper improvement in cellular EC₅₀ compared to enzyme IC₅₀.
Experimental Protocols
Protocol A: Synthesis of 3-Methyl-5-(trifluoromethoxy)aniline
A self-validating protocol for generating the key building block if it is not commercially available.
-
Starting Material: 3-methyl-5-nitrophenol.
-
Trifluoromethylation:
-
Reagents: Sodium trifluoromethanesulfinate (Langlois reagent), tert-butyl hydroperoxide (TBHP).
-
Conditions: React in biphasic CH₂Cl₂/Water at 0°C
RT. -
Validation: Monitor consumption of phenol by TLC (shift to higher R_f due to OCF₃ lipophilicity).
-
Note: Direct O-trifluoromethylation is difficult. Alternatively, use Trifluoromethyl triflate (TFMT) with a silver catalyst if available.
-
-
Reduction:
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl).
-
Solvent: Ethanol/Water (4:1).
-
Procedure: Reflux for 2 hours. The nitro group reduces to the amine.
-
Workup: Filter through Celite (removes Fe sludge). Extract with EtOAc.
-
Yield: Typically >80%.
-
QC: ¹H NMR should show the methyl singlet (~2.3 ppm) and the disappearance of nitro-shifted aromatic protons.
-
Protocol B: Comparative Metabolic Stability Assay (Microsomal)
To verify the stability advantage.
-
Preparation: Prepare 10 mM DMSO stocks of the Cl-derivative and OCF₃-derivative.
-
Incubation:
-
Mix 1 µM test compound with Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Pre-incubate at 37°C for 5 mins.
-
Initiate: Add NADPH (1 mM).
-
-
Sampling:
-
Take aliquots at t = 0, 15, 30, and 60 minutes.
-
Quench: Immediately add to ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. . -
Expectation: The OCF₃ derivative often shows a slightly longer
due to higher lipophilicity protecting the ring from specific polar oxidation pathways, provided the LogP isn't so high that it gets trapped in the membrane.
-
Decision Logic & Visualization
Diagram 1: Strategic Decision Matrix (Cl vs. OCF₃)
Caption: Decision tree for navigating the bioisosteric replacement of Chloro with Trifluoromethoxy based on structural and ADME requirements.
Diagram 2: SAR Optimization Workflow
Caption: Workflow for evaluating the 3-methyl-5-trifluoromethoxy substitution during lead optimization.
References
-
Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications.[1][2]Beilstein Journal of Organic Chemistry . Available at: [Link]
-
Meanwell, N. A. (2011).[3][4] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design.Journal of Medicinal Chemistry . (Discusses OCF3 vs Cl lipophilicity and metabolic blocking).
- Patent WO2016198908A1.ROR Nuclear Receptor Modulators. (Contains synthesis and data for 3-methyl-5-trifluoromethoxy aniline derivatives).
- Patent CA2749217A1.Compositions and methods for inhibition of the JAK pathway. (Example of 3-methyl-5-trifluoromethoxy phenyl scaffold in kinase inhibitors).
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.Science. (Authoritative review on the physicochemical properties of Fluorine and OCF3 groups).
Sources
A Senior Application Scientist's Guide to Distinguishing 3-Methyl-5-(trifluoromethoxy)benzonitrile and 3-Methoxy-5-(trifluoromethyl)benzonitrile
In the precise world of pharmaceutical and materials science research, the ability to distinguish between constitutional isomers is paramount. These compounds share the same molecular formula but differ in the connectivity of their atoms, which can lead to vastly different chemical, physical, and biological properties. This guide provides an in-depth, technical comparison of two such isomers: 3-Methyl-5-(trifluoromethoxy)benzonitrile and 3-Methoxy-5-(trifluoromethyl)benzonitrile.
This document is crafted for researchers, scientists, and drug development professionals, offering a robust framework of field-proven analytical strategies. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving unambiguous isomer identification.
The Analytical Challenge: Unmasking Subtle Structural Differences
This compound (henceforth Compound A ) and 3-Methoxy-5-(trifluoromethyl)benzonitrile (Compound B ) both have the molecular formula C₉H₆F₃NO and a molecular weight of 201.15 g/mol .[1] This identical mass renders routine mass spectrometry insufficient for differentiation. The critical difference lies in the placement of the methyl (-CH₃) versus the methoxy (-OCH₃) group, and the trifluoromethoxy (-OCF₃) versus the trifluoromethyl (-CF₃) group. This seemingly minor rearrangement creates distinct electronic environments within each molecule, which can be effectively probed using modern spectroscopic techniques.
Figure 1: Chemical structures of Compound A and Compound B.
Core Distinguishing Techniques: A Multi-Pronged Spectroscopic Approach
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides the most definitive route to differentiate these isomers.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining molecular structure by observing the behavior of atomic nuclei in a magnetic field.[4] For this specific challenge, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR: The First Point of Distinction
The proton NMR spectrum offers the most immediate and clear distinction. The chemical shift of the singlet integrating to three protons will be significantly different for the methyl group versus the methoxy group.
-
Compound A (-CH₃): The protons of the methyl group directly attached to the aromatic ring are expected to resonate in the upfield region, typically around δ 2.4 ppm .
-
Compound B (-OCH₃): The protons of the methoxy group are attached to an electronegative oxygen atom, which deshields them. This causes a downfield shift to approximately δ 3.9 ppm .[5]
This substantial difference of ~1.5 ppm is a robust and easily identifiable marker.
¹³C NMR: Corroborating Evidence from the Carbon Backbone
Carbon NMR further solidifies the identification by examining the chemical environment of each carbon atom.[4]
-
Methyl vs. Methoxy Carbon: The methyl carbon of Compound A will appear at a high field, around δ 20-25 ppm , while the methoxy carbon in Compound B will be significantly downfield, typically in the δ 50-60 ppm range.[5]
-
Fluorinated Group Carbons: The carbon atom of the trifluoromethyl group (-CF₃) in Compound B and the trifluoromethoxy group (-OCF₃) in Compound A will both appear as quartets due to spin-spin coupling with the three fluorine atoms. However, their chemical shifts will differ due to the different electronic environments.
¹⁹F NMR: A Direct and Sensitive Probe
Given the presence of fluorine, ¹⁹F NMR provides a highly sensitive and direct method of analysis. The chemical shifts of the -CF₃ and -OCF₃ groups are distinct.
-
Compound A (-OCF₃): The trifluoromethoxy group typically appears as a singlet around δ -58 to -60 ppm .
-
Compound B (-CF₃): The trifluoromethyl group resonates further upfield, generally appearing as a singlet around δ -62 to -64 ppm .
Table 1: Summary of Expected NMR Chemical Shifts (ppm)
| Nucleus | Compound A (this compound) | Compound B (3-Methoxy-5-(trifluoromethyl)benzonitrile) | Key Differentiator |
| ¹H | ~2.4 (s, 3H, -CH₃) | ~3.9 (s, 3H, -OCH₃) | Δδ ≈ 1.5 ppm |
| ¹³C | ~20-25 (-CH₃) | ~50-60 (-OCH₃) | Δδ ≈ 30 ppm |
| ¹⁹F | ~ -58 to -60 (-OCF₃) | ~ -62 to -64 (-CF₃) | Δδ ≈ 4 ppm |
Mass Spectrometry (MS): Beyond Molecular Weight
While both isomers have the same nominal mass, their fragmentation patterns under techniques like tandem mass spectrometry (MS/MS) will differ.[6] The stability of the bonds connecting the fluorinated groups to the aromatic ring is different, leading to characteristic fragment ions.
-
Compound B (-CF₃): A common fragmentation pathway for trifluoromethylated compounds is the loss of the trifluoromethyl radical (•CF₃), resulting in a prominent peak at [M-69]⁺.[7][8]
-
Compound A (-OCF₃): The fragmentation of the trifluoromethoxy group is more complex and can involve different bond cleavages, leading to a distinct fragmentation pattern compared to Compound B.
Figure 2: Logical workflow for the spectroscopic differentiation of the two isomers.
Experimental Protocols
Protocol 1: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum using a 400 MHz or higher field spectrometer.
-
Set the spectral width to cover a range of at least -1 to 12 ppm.
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.
-
Integrate all signals and identify the chemical shift of the singlet corresponding to the methyl or methoxy group.
-
-
¹³C and ¹⁹F NMR Acquisition:
-
Acquire standard proton-decoupled ¹³C and ¹⁹F spectra.
-
For ¹³C, a longer acquisition time and more scans may be necessary due to the lower natural abundance and sensitivity of the nucleus.
-
Compare the observed chemical shifts with the expected values in Table 1.
-
Protocol 2: Mass Spectrometry (MS/MS) Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol.
-
Instrumentation: Use a mass spectrometer capable of tandem MS, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.
-
Full Scan MS: Acquire a full scan spectrum to confirm the presence of the molecular ion at m/z 202.0474 [M+H]⁺.
-
MS/MS Fragmentation:
-
Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).
-
Apply a range of collision energies to induce fragmentation.
-
Acquire the product ion spectra.
-
Analyze the spectra for the presence or absence of the characteristic [M-69]⁺ fragment to distinguish between the isomers.
-
Conclusion
The unambiguous differentiation of this compound and 3-Methoxy-5-(trifluoromethyl)benzonitrile is readily achievable through a systematic and multi-faceted analytical approach. ¹H NMR spectroscopy stands out as the most direct and conclusive method, providing a clear-cut distinction based on the chemical shifts of the methyl and methoxy protons. This initial identification can be further substantiated by the complementary data from ¹³C and ¹⁹F NMR, as well as the unique fragmentation patterns observed in tandem mass spectrometry. By adhering to the principles and protocols outlined in this guide, researchers can confidently establish the identity and purity of their compounds, a critical step in ensuring the validity and success of their scientific endeavors.
References
-
PubChem. 3-methoxy-5-(trifluoromethyl)benzonitrile. [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
ACD/Labs. Methoxy groups just stick out. [Link]
-
Pearson. Constitutional Isomers Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Quora. What spectral technique is used to distinguish between structural isomers?. [Link]
-
Reddit. Can you differentiate some constitutional isomers using mass spectrometry?. [Link]
-
ACD/Labs. Fragment loss of CF3 group. [Link]
Sources
- 1. 3-Methoxy-5-(trifluoromethyl)benzonitrile | 868167-61-7 [sigmaaldrich.com]
- 2. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 3. quora.com [quora.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. acdlabs.com [acdlabs.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acdlabs.com [acdlabs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
